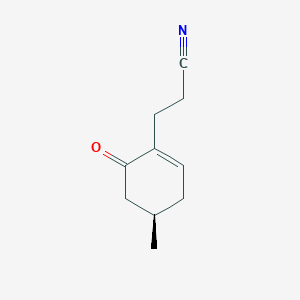
(R)-3-(4-methyl-6-oxocyclohex-1-en-1-yl)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-(4-methyl-6-oxocyclohex-1-en-1-yl)propanenitrile is an organic compound with a complex structure, featuring a cyclohexene ring substituted with a methyl group, a ketone, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(4-methyl-6-oxocyclohex-1-en-1-yl)propanenitrile typically involves multiple steps, starting from simpler precursors. One common method involves the following steps:
Formation of the cyclohexene ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the nitrile group: This step often involves the use of cyanide sources such as sodium cyanide or potassium cyanide under basic conditions.
Oxidation: The ketone group can be introduced through oxidation reactions using reagents like PCC (Pyridinium chlorochromate) or Jones reagent.
Industrial Production Methods
Industrial production of ®-3-(4-methyl-6-oxocyclohex-1-en-1-yl)propanenitrile would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to an alcohol using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or KMnO4.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium cyanide, potassium cyanide, methyl iodide.
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols.
Substitution: Amides, esters.
Scientific Research Applications
Chemistry
In organic synthesis, ®-3-(4-methyl-6-oxocyclohex-1-en-1-yl)propanenitrile can be used as an intermediate for the synthesis of more complex molecules. Its functional groups allow for various chemical transformations, making it a versatile building block.
Biology and Medicine
The compound’s structure suggests potential biological activity, making it a candidate for drug development. It could be explored for its effects on biological pathways, potentially leading to new therapeutic agents.
Industry
In the industrial sector, this compound could be used in the production of fine chemicals, agrochemicals, and pharmaceuticals. Its synthesis and reactions can be optimized for large-scale production, making it valuable for various applications.
Mechanism of Action
The exact mechanism of action of ®-3-(4-methyl-6-oxocyclohex-1-en-1-yl)propanenitrile would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The nitrile group, for example, could form interactions with active sites of enzymes, affecting their function.
Comparison with Similar Compounds
Similar Compounds
®-3-(4-methyl-6-oxocyclohex-1-en-1-yl)propanamide: Similar structure but with an amide group instead of a nitrile.
®-3-(4-methyl-6-oxocyclohex-1-en-1-yl)propanoic acid: Similar structure but with a carboxylic acid group.
Uniqueness
®-3-(4-methyl-6-oxocyclohex-1-en-1-yl)propanenitrile is unique due to the presence of the nitrile group, which imparts different reactivity and potential biological activity compared to its analogs. The combination of the cyclohexene ring, ketone, and nitrile groups makes it a versatile compound for various applications.
Properties
Molecular Formula |
C10H13NO |
|---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
3-[(4R)-4-methyl-6-oxocyclohexen-1-yl]propanenitrile |
InChI |
InChI=1S/C10H13NO/c1-8-4-5-9(3-2-6-11)10(12)7-8/h5,8H,2-4,7H2,1H3/t8-/m1/s1 |
InChI Key |
KVLBNZMFXWIUHL-MRVPVSSYSA-N |
Isomeric SMILES |
C[C@@H]1CC=C(C(=O)C1)CCC#N |
Canonical SMILES |
CC1CC=C(C(=O)C1)CCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl)ethan-1-one](/img/structure/B14749307.png)
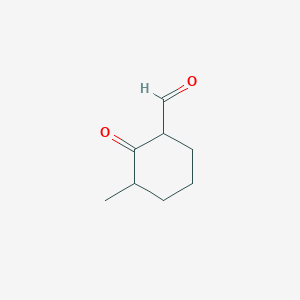
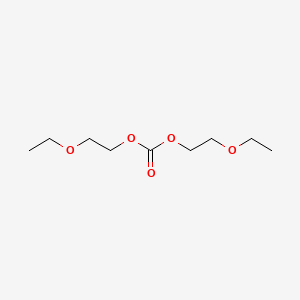
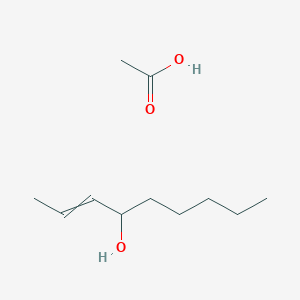
![Cyclopenta[b]pyran](/img/structure/B14749333.png)
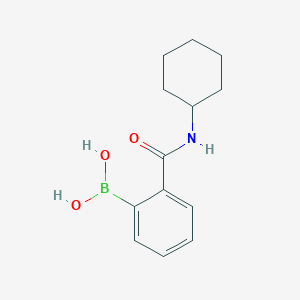
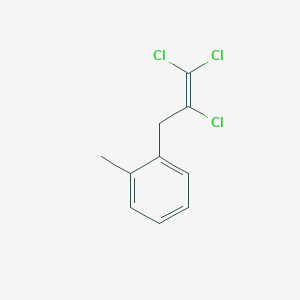
![Dibenzo[fg,st]hexacene](/img/structure/B14749364.png)
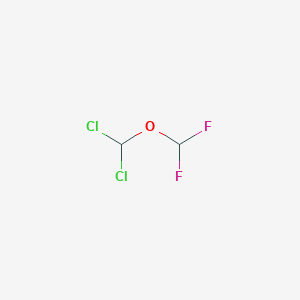
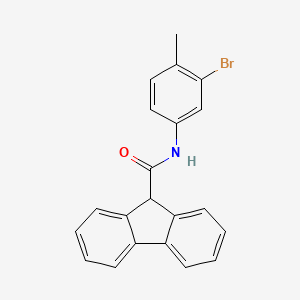



![Tri([1,1'-biphenyl]-4-yl)(sulfanylidene)-lambda~5~-phosphane](/img/structure/B14749401.png)
